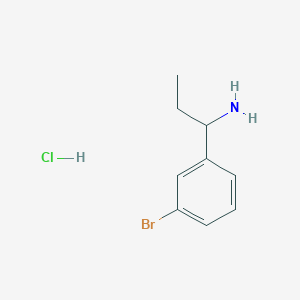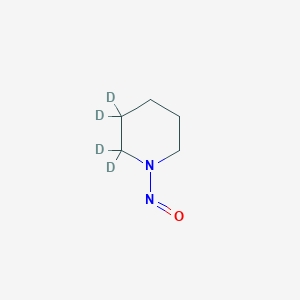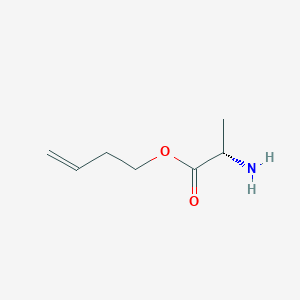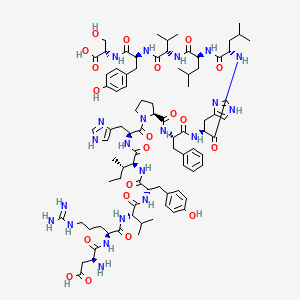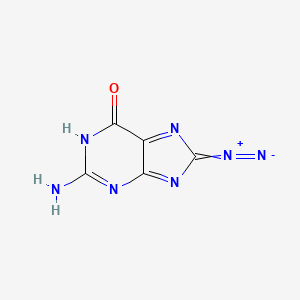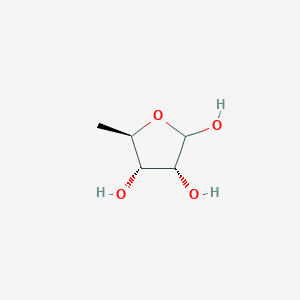
5-Deoxy-d-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deoxy-d-ribofuranose: is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a key constituent of several nucleosides, which exhibit a variety of biological functions. For example, 5-deoxy-iodotubercidin is a nucleoside derivative of this compound and is known to be a good inhibitor of adenosine kinase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-d-ribofuranose typically starts from D-ribose. One practical route involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside by reductive displacement employing hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose . Another method involves the acetylation of a triol compound using acetic anhydride in pyridine to obtain tri-O-acetyl-5-deoxy-d-ribofuranose .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. For example, the stereoselective preparation and separation of tri-O-acetyl-5-deoxy-β-D-ribofuranose can be achieved through a highly stereoselective acetylation step of 1-methylacetonide .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Deoxy-d-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Commonly involves the reduction of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Deoxy-d-ribofuranose is used as a starting material in the synthesis of various nucleoside analogs, which are important in medicinal chemistry for the development of antiviral and anticancer drugs .
Biology: In biological research, this compound derivatives are used to study enzyme mechanisms and metabolic pathways involving nucleosides and nucleotides .
Medicine: The compound is used in the design of new therapeutic agents for the treatment of inflammatory diseases and cancer. For example, 5-deoxy-iodotubercidin is a nucleoside derivative that inhibits adenosine kinase, providing a basis for new anti-inflammatory drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of prodrugs like capecitabine, which is used for tumor-selective delivery of 5-fluorouracil .
Wirkmechanismus
The mechanism of action of 5-deoxy-d-ribofuranose and its derivatives often involves the inhibition of specific enzymes. For example, 5-deoxy-iodotubercidin inhibits adenosine kinase, which plays a role in the regulation of adenosine levels in cells. This inhibition can lead to anti-inflammatory effects . The molecular targets and pathways involved typically include nucleoside and nucleotide metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-d-ribose: Another deoxypentose sugar, but with the oxygen atom missing at the 2-position instead of the 5-position.
D-Ribose: The parent compound from which 5-deoxy-d-ribofuranose is derived, containing all hydroxyl groups.
Uniqueness: this compound is unique due to its specific deoxygenation at the 5-position, which imparts different chemical and biological properties compared to other deoxypentoses. This uniqueness makes it valuable in the synthesis of specific nucleoside analogs and therapeutic agents .
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(3R,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1 |
InChI-Schlüssel |
MKMRBXQLEMYZOY-SOOFDHNKSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C(O1)O)O)O |
Kanonische SMILES |
CC1C(C(C(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


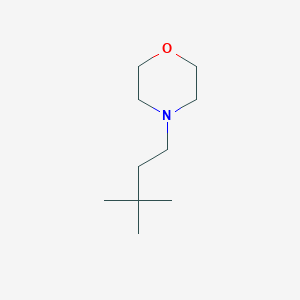
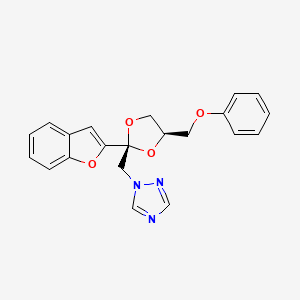
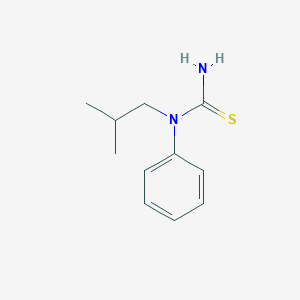
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)

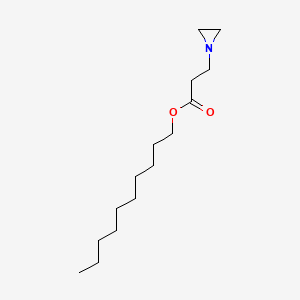
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
